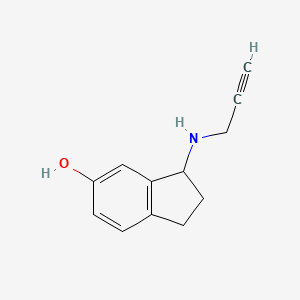
(R)-3-Prop-2-ynylamino-indan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Prop-2-ynylamino-indan-5-ol is a chiral compound with a unique structure that includes an indan ring system substituted with a prop-2-ynylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Prop-2-ynylamino-indan-5-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indan ring system.
Substitution: The indan ring is then substituted with a prop-2-ynylamino group. This step often involves the use of a suitable amine and an alkyne under specific reaction conditions.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5-position of the indan ring. This can be achieved through various hydroxylation methods, such as using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of ®-3-Prop-2-ynylamino-indan-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
®-3-Prop-2-ynylamino-indan-5-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the alkyne to an alkene or alkane.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium or platinum catalysts are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.
科学的研究の応用
Medicinal Chemistry
Therapeutic Potential
(R)-3-Prop-2-ynylamino-indan-5-ol is being investigated for its potential therapeutic effects. It serves as a precursor for drug development aimed at treating neurological disorders, particularly due to its interaction with monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease .
Case Study: Neuroprotective Effects
Research has shown that derivatives of this compound exhibit neuroprotective properties in animal models. For instance, studies indicate that it can mitigate oxidative stress-induced dopamine release, suggesting its role in protecting dopaminergic neurons .
Organic Synthesis
Intermediate in Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.
Reactivity and Transformations
this compound can undergo several reactions, including oxidation to form ketones or aldehydes and reduction to modify alkyne groups into alkenes or alkanes. This reactivity is crucial for developing new compounds with desired biological activities.
Biological Studies
Pharmacological Research
Researchers are exploring the interactions of this compound with biological systems to understand its pharmacological properties better. Its ability to bind to specific receptors or enzymes may lead to significant biological effects, making it a candidate for further pharmacological investigation.
Case Study: Anticancer Activity
In studies focusing on related indole compounds, it was found that structural modifications can enhance anticancer activity against various cancer cell lines. This indicates that this compound may also possess similar properties worth exploring .
Industrial Applications
Production of Fine Chemicals
The compound is employed in the industrial production of fine chemicals due to its unique structure and reactivity profile. It serves as a building block for various industrial processes, facilitating the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-3-Prop-2-ynylamino-indan-5-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(S)-3-Prop-2-ynylamino-indan-5-ol: The enantiomer of the compound, which may have different biological activities.
3-Prop-2-ynylamino-indan-5-one: A related compound with a ketone group instead of a hydroxyl group.
3-Prop-2-ynylamino-indan-5-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
®-3-Prop-2-ynylamino-indan-5-ol is unique due to its specific chiral configuration and the presence of both an amino and hydroxyl group on the indan ring. This combination of functional groups and chirality contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-12-6-4-9-3-5-10(14)8-11(9)12/h1,3,5,8,12-14H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSDGDXUWMMUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=C1C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














